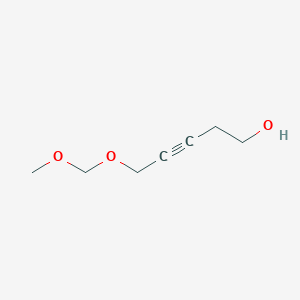
5-(Methoxymethoxy)pent-3-YN-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methoxymethoxy)pent-3-YN-1-OL is a chemical compound with the molecular formula C7H12O3 It is characterized by the presence of a methoxymethoxy group attached to a pent-3-yn-1-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethoxy)pent-3-YN-1-OL typically involves the reaction of pent-3-yn-1-ol with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the methoxymethyl ether group. The general reaction scheme is as follows:
Pent-3-yn-1-ol+Methoxymethyl chlorideNaHthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Methoxymethoxy)pent-3-YN-1-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Nucleophilic substitution reactions using reagents such as sodium azide (NaN3) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: Formation of 5-(Methoxymethoxy)pent-3-YN-1-al or 5-(Methoxymethoxy)pent-3-YN-1-one.
Reduction: Formation of 5-(Methoxymethoxy)pent-3-en-1-ol or 5-(Methoxymethoxy)pentane-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Methoxymethoxy)pent-3-YN-1-OL has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules. It can be used in the study of enzyme kinetics and inhibition.
Medicine: Explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials. Its reactivity makes it a valuable building block in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-(Methoxymethoxy)pent-3-YN-1-OL depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxymethoxy group can enhance the compound’s solubility and stability, facilitating its interaction with molecular targets. The triple bond and hydroxyl group provide sites for further chemical modifications, allowing for the fine-tuning of its activity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pent-3-yn-1-ol: Lacks the methoxymethoxy group, making it less versatile in certain reactions.
5-(Methoxymethoxy)pent-2-YN-1-OL: Similar structure but with the triple bond at a different position, leading to different reactivity and properties.
3-(Methoxymethoxy)pent-3-YN-1-OL: The position of the methoxymethoxy group affects its chemical behavior and applications.
Uniqueness
5-(Methoxymethoxy)pent-3-YN-1-OL stands out due to the presence of both a methoxymethoxy group and a triple bond in its structure. This combination provides unique reactivity and versatility, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
108275-12-3 |
|---|---|
Formule moléculaire |
C7H12O3 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
5-(methoxymethoxy)pent-3-yn-1-ol |
InChI |
InChI=1S/C7H12O3/c1-9-7-10-6-4-2-3-5-8/h8H,3,5-7H2,1H3 |
Clé InChI |
WHTILUIBJGURKO-UHFFFAOYSA-N |
SMILES canonique |
COCOCC#CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



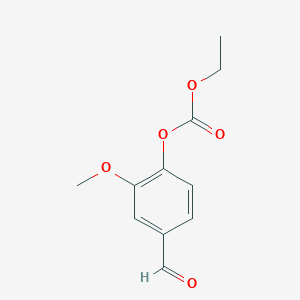
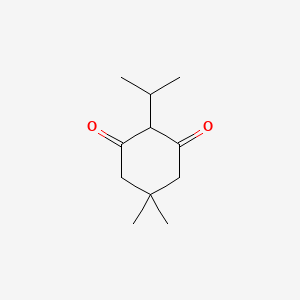
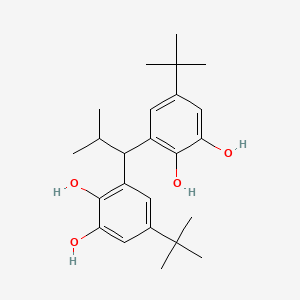
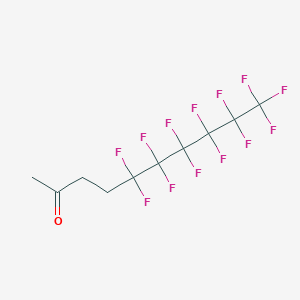
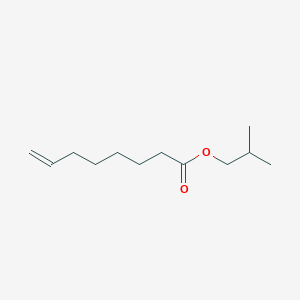
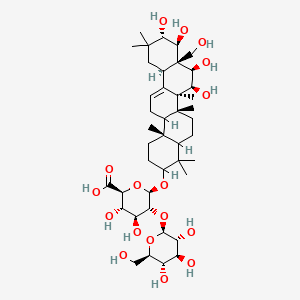
![Carbamic acid, [3-(nonyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14336804.png)
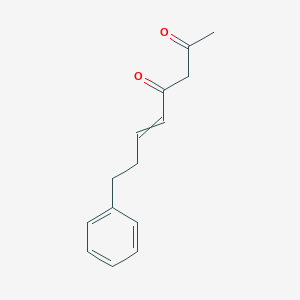
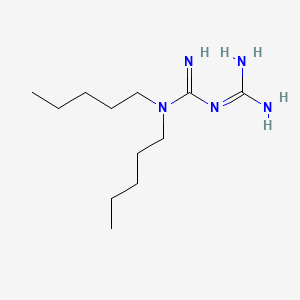
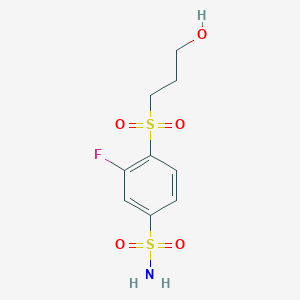
![2-[2-(2-Nitrophenyl)phenyl]acetamide](/img/structure/B14336835.png)


